4-amino-2-morpholino-1,3-diazaspiro[5.5]undeca-2,4-dien-5-yl cyanide
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Overview
Description
4-amino-2-morpholino-1,3-diazaspiro[55]undeca-2,4-dien-5-yl cyanide is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[55]undecane core, which is a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-morpholino-1,3-diazaspiro[55]undeca-2,4-dien-5-yl cyanide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe cyanide group is often introduced via nucleophilic addition or substitution reactions using reagents like sodium cyanide or potassium cyanide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the desired product formation .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-morpholino-1,3-diazaspiro[5.5]undeca-2,4-dien-5-yl cyanide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyanide group can be reduced to primary amines.
Substitution: The morpholino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-2-morpholino-1,3-diazaspiro[5.5]undeca-2,4-dien-5-yl cyanide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-amino-2-morpholino-1,3-diazaspiro[5.5]undeca-2,4-dien-5-yl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the cyanide group can inhibit cytochrome c oxidase, affecting cellular respiration. The morpholino group can enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
1,9-diazaspiro[5.5]undecane: Similar spirocyclic structure but lacks the morpholino and cyanide groups.
4,5-benzene-fused 1,9-diazaspiro[5.5]undecan-2-one: Contains a benzene ring fused to the spirocyclic core, altering its chemical properties.
1-acetylated 4,5-benzene-fused 1,9-diazaspiro[5.5]undecane:
Uniqueness
4-amino-2-morpholino-1,3-diazaspiro[5.5]undeca-2,4-dien-5-yl cyanide is unique due to the combination of its spirocyclic core with amino, morpholino, and cyanide functional groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
4-amino-2-morpholin-4-yl-1,3-diazaspiro[5.5]undeca-1,4-diene-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c15-10-11-12(16)17-13(19-6-8-20-9-7-19)18-14(11)4-2-1-3-5-14/h1-9,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNLWXXTZSTYLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=C(NC(=N2)N3CCOCC3)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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